N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
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Overview
Description
“N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” is a chemical compound that has been studied for its potential applications in the biological and medical sciences . It is part of a series of compounds that have been prepared and evaluated for antibacterial activity .
Synthesis Analysis
The compounds of “N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .Scientific Research Applications
Oxidative Dealkylation Mechanisms
Research on the oxidative dealkylation of tertiary amides, such as N-(But-3-enyl)-N-methylbenzamide, reveals insights into enzymatic processes that could be relevant for understanding the metabolic fate and chemical transformations of similar compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, within biological systems (Iley & Tolando, 2000).
Anticancer Potentials
Compounds with a pyrrolidinyl moiety have been investigated for their cytotoxicity against various cancer cell lines, suggesting that structurally related compounds could also exhibit potential anticancer activities. For instance, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects, hinting at the promising therapeutic applications of compounds like N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in cancer research (Hour et al., 2007).
Molecular Complex Formation
The formation of molecular complexes with antibacterial agents, as demonstrated by nitrofurantoin with various bases and 4-aminobenzamide, underscores the potential of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in forming complexes that could be explored for enhanced pharmaceutical formulations or as a method for drug delivery (Vangala et al., 2013).
Metal-Catalyzed Reactions
The suitability of certain compounds for metal-catalyzed C–H bond functionalization reactions due to their structural motifs highlights a potential application area for N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in synthetic chemistry, facilitating the development of novel compounds through targeted modifications (Al Mamari & Al Lawati, 2019).
Neuroleptic Agents
Investigations into the effects of certain benzamide derivatives on the behavior of rats in avoidance response studies provide a foundation for exploring N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in neurological research, potentially leading to the development of new neuroleptic agents (Kuribara & Tadokoro, 2004).
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIABCNIUVFWHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358444 |
Source
|
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
CAS RN |
37034-69-8 |
Source
|
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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